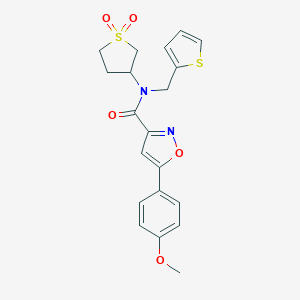
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide, commonly known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
DMXAA exerts its anti-tumor effects through a complex mechanism of action that involves the activation of the immune system and the induction of tumor cell death. DMXAA activates the production of cytokines, which are signaling molecules that play a critical role in the immune response. These cytokines, in turn, activate immune cells such as macrophages and natural killer cells, which are responsible for attacking and destroying tumor cells. DMXAA also induces tumor cell death through the activation of a cellular pathway known as the cGAS-STING pathway.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. DMXAA activates the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which play a critical role in the immune response. DMXAA also induces the production of reactive oxygen species (ROS), which can cause oxidative damage to tumor cells. In addition, DMXAA has been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs to the tumor site.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied in preclinical models. DMXAA also has potent anti-tumor activity and has been shown to enhance the efficacy of chemotherapy and radiation therapy. However, there are also limitations to the use of DMXAA in lab experiments. DMXAA has poor solubility in water, which can make it difficult to administer in vivo. In addition, DMXAA has been shown to have variable efficacy in different tumor types, which can make it difficult to predict its effectiveness in humans.
Orientations Futures
There are several future directions for the study of DMXAA. One area of research is the development of novel formulations of DMXAA that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of tumors to DMXAA treatment. In addition, there is ongoing research to investigate the use of DMXAA in combination with other therapies, such as immunotherapy and targeted therapy, to enhance its anti-tumor activity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMXAA in humans.
Méthodes De Synthèse
DMXAA can be synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis of DMXAA typically begins with the reaction of 2-methyl-2-thiopseudourea with ethyl acetoacetate to form the intermediate 2-methyl-2-thioxo-1,3-diazinane-4-one. This intermediate is then reacted with 4-methoxybenzaldehyde and 2-thienylmethylamine to form the final product, DMXAA.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential use in cancer treatment. Numerous preclinical studies have shown that DMXAA has potent anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
Nom du produit |
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide |
|---|---|
Formule moléculaire |
C20H20N2O5S2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20N2O5S2/c1-26-16-6-4-14(5-7-16)19-11-18(21-27-19)20(23)22(12-17-3-2-9-28-17)15-8-10-29(24,25)13-15/h2-7,9,11,15H,8,10,12-13H2,1H3 |
Clé InChI |
RYUDUPSMIUTRNS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4 |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Dimethylamino)methyl]-6-methoxyphenol](/img/structure/B257306.png)
![N-[2-(dimethylamino)ethyl]-4-fluorobenzamide](/img/structure/B257310.png)








![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)

